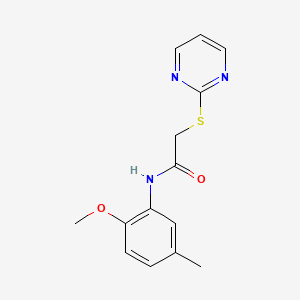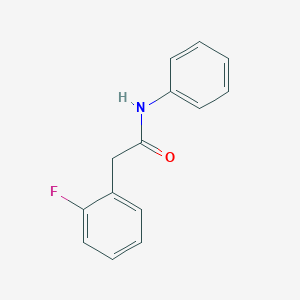
2-(2-fluorophenyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-phenylacetamide, also known as Fluorophenylacetamide (FPA), is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. FPA belongs to the class of amide compounds and has a molecular formula of C14H12FNO.
Mécanisme D'action
The exact mechanism of action of FPA is not fully understood. However, it has been suggested that FPA may exert its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. FPA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. FPA has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. FPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FPA has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
FPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high yield. FPA is also stable under normal lab conditions and can be stored for long periods without degradation. However, FPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, FPA has not been extensively studied for its toxicity and safety profile, which may limit its potential as a pharmacological agent.
Orientations Futures
There are several future directions for the study of FPA. One potential direction is to investigate its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Another direction is to study its potential as an anti-cancer agent, where it may be used in combination with other chemotherapeutic agents. Additionally, further research is needed to investigate the safety and toxicity profile of FPA, which may pave the way for its clinical development as a pharmacological agent.
Conclusion:
In conclusion, FPA is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. However, further research is needed to investigate its safety and toxicity profile, which may pave the way for its clinical development as a pharmacological agent.
Méthodes De Synthèse
The synthesis of FPA involves the reaction between 2-fluoroaniline and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, where the phenylacetyl chloride reacts with the amino group of 2-fluoroaniline to form FPA. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of FPA can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
Applications De Recherche Scientifique
FPA has been studied for its potential as a pharmacological agent in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as an anti-cancer agent, where it has been shown to induce apoptosis in cancer cells. Additionally, FPA has been studied for its potential as a treatment for neuropathic pain and epilepsy.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFFXYESWDIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
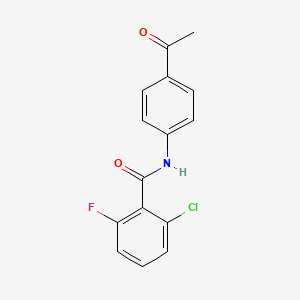
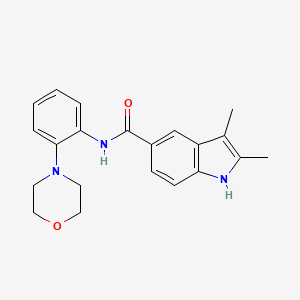
![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
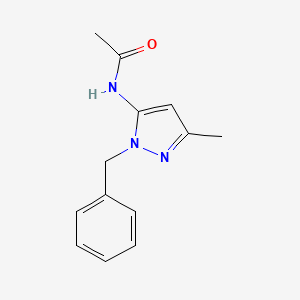
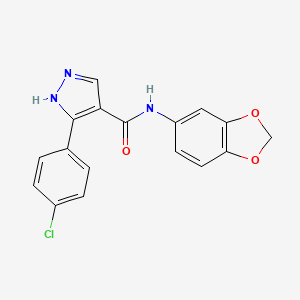
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
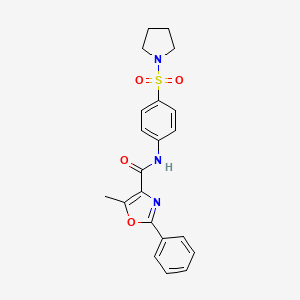
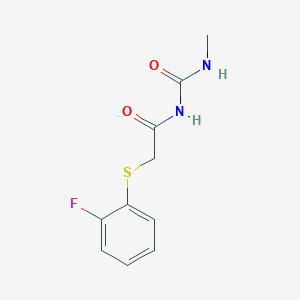
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
